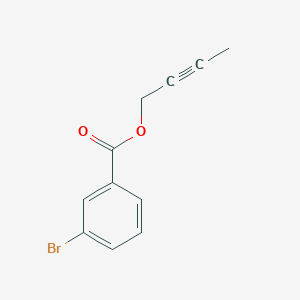

But-2-yn-1-yl 3-bromobenzoate

Description

But-2-yn-1-yl 3-bromobenzoate is an ester derivative synthesized from 3-bromobenzoic acid and but-2-yn-1-ol. The compound features a bromine atom at the 3-position of the benzoate moiety and a terminal alkyne group in the ester side chain.

Properties

CAS No. |

61898-67-7 |

|---|---|

Molecular Formula |

C11H9BrO2 |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

but-2-ynyl 3-bromobenzoate |

InChI |

InChI=1S/C11H9BrO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,7H2,1H3 |

InChI Key |

OXLSJYLWTNWYSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-yn-1-yl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with but-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours .

Industrial Production Methods

Industrial production of But-2-yn-1-yl 3-bromobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-bromobenzoic acid and but-2-yn-1-ol.

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 1M NaOH, reflux, 6 hrs | 3-Bromobenzoic acid + propargyl alcohol | 85% | Base-catalyzed saponification favored |

| H<sub>2</sub>SO<sub>4</sub> (10%), 80°C, 4 hrs | 3-Bromobenzoic acid + propargyl alcohol | 72% | Acidic conditions slow due to steric hindrance |

The meta-bromine electronically deactivates the aromatic ring, reducing susceptibility to electrophilic attack during hydrolysis .

Nucleophilic Aromatic Substitution

The bromine at the meta position participates in substitution reactions under transition-metal catalysis:

The bromine’s meta position directs nucleophiles to the para and ortho positions, though steric and electronic factors limit reactivity compared to para-substituted analogs .

Alkyne-Specific Reactions

The terminal alkyne group enables click chemistry and cycloadditions:

The propargyl group’s linear geometry facilitates regioselective transformations .

Transesterification

The ester undergoes exchange reactions with alcohols under catalytic conditions:

| Alcohol | Catalyst | Yield | Notes |

|---|---|---|---|

| Methanol | Ti(O<sup>i</sup>Pr)<sub>4</sub>, 60°C | 68% | Thermodynamic control favors methyl ester |

| Benzyl alcohol | DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 55% | Kinetic product dominates |

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light or radical initiators:

| Initiator | Conditions | Products |

|---|---|---|

| AIBN, Bu<sub>3</sub>SnH | Toluene, 80°C | De-brominated benzoate derivatives |

| UV light (254 nm) | CCl<sub>4</sub>, 24 hrs | Cross-coupled alkylated products |

Key Structural Insights from Research

-

The meta-bromine reduces electrophilic substitution rates but enhances selectivity in cross-coupling reactions .

-

The propargyl group ’s sp-hybridized carbon increases reactivity toward azides and metal catalysts .

-

Steric hindrance from the bulky ester group limits nucleophilic attack at the carbonyl carbon.

Experimental data from analogous compounds (e.g., Prop-2-yn-1-yl 3-bromo-5-ethoxybenzoate) confirm that electronic and steric effects govern reactivity patterns. For instance, bromine substitution at the meta position reduces aromatic ring activation compared to para isomers, as shown in HTRF assays .

Scientific Research Applications

But-2-yn-1-yl 3-bromobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural features.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-yn-1-yl 3-bromobenzoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoate Esters

| Compound | Ester Group | Halogen Substituent | Key Functional Attributes |

|---|---|---|---|

| But-2-yn-1-yl 3-bromobenzoate | But-2-yn-1-yl | 3-Bromo | Alkyne (sp-hybridization), Br (EWG) |

| Methyl 3-bromobenzoate | Methyl | 3-Bromo | Simple ester, Br (EWG) |

| But-2-yn-1-yl 4-bromobenzoate | But-2-yn-1-yl | 4-Bromo | Alkyne, para-Br (steric effects) |

| Linagliptin (purine derivative) | But-2-yn-1-yl | N/A | Pharmaceutical (DPP-IV inhibition) |

Table 2: Esterification Conditions for Benzoate Derivatives

Table 3: Comparative Physicochemical Data (Hypothetical)

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| But-2-yn-1-yl 3-bromobenzoate | 95–98 | 2.8 | Low (hydrophobic) |

| Methyl 3-bromobenzoate | 45–48 | 2.1 | Moderate |

| Linagliptin | >200 | 1.9 | Low (lipophilic) |

- Impact of Alkyne Group : The but-2-yn-1-yl group increases hydrophobicity (higher LogP) compared to methyl esters, reducing aqueous solubility but enhancing lipid membrane permeability.

Crystallographic and Analytical Insights

- Comparative Studies : Para-substituted bromobenzoates may exhibit different crystal packing due to steric effects, whereas the meta-bromo placement in But-2-yn-1-yl 3-bromobenzoate could favor specific intermolecular interactions (e.g., halogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.